molecular formula C27H46O2 B132067 delta-Tocopherol CAS No. 119-13-1

delta-Tocopherol

Cat. No.: B132067
CAS No.: 119-13-1
M. Wt: 402.7 g/mol
InChI Key: GZIFEOYASATJEH-BERHBOFZSA-N
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Description

(2R)-2,8-Dimethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol is a natural product found in Micromeles japonica with data available.

Mechanism of Action

Target of Action

Delta-Tocopherol, a form of Vitamin E, is a lipophilic antioxidant compound . It primarily targets reactive oxygen and nitrogen species, functioning as an electrophilic center to trap these reactive species . This action is crucial in maintaining the integrity of cellular structures and functions by preventing oxidative damage .

Mode of Action

This compound interacts with its targets by donating a hydrogen atom to lipid peroxyl radicals, effectively neutralizing them . This action blocks the proliferation of lipid peroxidation in cellular membranes . In addition to its antioxidant activities, this compound also plays a significant role in cell signaling .

Biochemical Pathways

The biosynthesis of this compound takes place mainly in the plastids of higher plants. It is derived from two metabolic pathways: the homogentisic acid pathway, an intermediate of degradation of aromatic amino acids, and the phytyldiphosphate pathway, which arises from the methylerythritol phosphate pathway . The regulation of this compound biosynthesis occurs at least partially at the level of key enzymes, including p-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate phytyltransferase (HPT), tocopherol cyclase (TC), and two methyltransferases .

Pharmacokinetics

The pharmacokinetics of this compound in humans have been studied, and it has been found that it can be safely consumed and achieve bioactive levels . Plasma concentrations of this compound were found to be comparable to those obtained in this compound-treated mice in which tumor growth was delayed . Furthermore, plasma and urine levels of metabolites were elevated after this compound administration in a dose-dependent manner .

Result of Action

The primary result of this compound’s action is the prevention of oxidative damage in cells, contributing to cellular health and function . It has been found to inhibit the growth of certain cancer cells, reduce inflammation in the body, and protect neurons from damage caused by oxidative stress . Additionally, this compound has demonstrated cholesterol-lowering effects, making it a potential natural remedy for managing cardiovascular health .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its biosynthesis changes in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding the induction mechanism under stress can help develop methods to engineer plants with high this compound contents .

Properties

CAS No.

119-13-1

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(2S)-2,8-dimethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27-/m0/s1

InChI Key

GZIFEOYASATJEH-BERHBOFZSA-N

Isomeric SMILES

CC1=CC(=CC2=C1O[C@@](CC2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)O

SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O

Appearance

Unit:50 mg/ml, 1 mlSolvent:hexanePurity:TLC, 95%; GC, 98%Physical liquid

melting_point

< 25 °C

119-13-1

physical_description

Clear, viscous, pale yellowish or orange oil which oxidises and darkens on exposure to air or light
Solid

Synonyms

(2R)-3,4-Dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol;  2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol;  (+)-δ-Tocopherol;  (2R,4’R,8’R)-δ-Tocopherol;  (R,R,R)-δ-Tocopherol;  8-Methyltocol;  D-δ-Tocopherol;  E 309;  E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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